molecular formula C31H45NO6 B053983 [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester CAS No. 119142-63-1

[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester

Cat. No. B053983
CAS RN: 119142-63-1
M. Wt: 527.7 g/mol
InChI Key: MKEUUGLSIVKPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester, also known as DTPA-ME, is a chemical compound that has been widely studied for its potential applications in scientific research. DTPA-ME is a derivative of di-tert-pentylphenol, which is a common antioxidant and radical scavenger. DTPA-ME has been shown to have a number of interesting properties that make it a promising tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of oxidative stress. [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester has been shown to be effective at protecting cells and tissues from damage caused by reactive oxygen species (ROS), which are produced as a natural byproduct of cellular metabolism.
Biochemical and Physiological Effects:
[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester has been shown to have a number of interesting biochemical and physiological effects. In addition to its antioxidant properties, [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester has been shown to have anti-inflammatory effects and may also have neuroprotective properties. [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester has been investigated for its potential as a therapeutic agent for a variety of conditions, including neurodegenerative diseases and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester in lab experiments is its relatively low toxicity and high solubility in aqueous solutions. This makes it a useful tool for researchers who are interested in studying the effects of oxidative stress and free radicals on biological systems. One limitation of using [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester is that it can be difficult to obtain in large quantities, which can be a barrier to its use in some experiments.

Future Directions

There are a number of future directions for research on [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester. One area of interest is the development of new synthetic methods for producing [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester in larger quantities. Another area of research involves the investigation of the neuroprotective properties of [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in exploring the potential of [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester as a therapeutic agent for cancer, particularly in combination with other chemotherapy drugs.
Conclusion:
In conclusion, [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester is a promising tool for researchers who are interested in studying the effects of oxidative stress and free radicals on biological systems. Its antioxidant properties, low toxicity, and high solubility make it a useful tool for a wide range of scientific research applications. Further research is needed to fully understand the mechanism of action of [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester and to explore its potential as a therapeutic agent for a variety of conditions.

Synthesis Methods

[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester can be synthesized using a relatively simple procedure that involves the reaction of di-tert-pentylphenol with 2-bromo-4-hydroxyphenylacetic acid methyl ester in the presence of a base catalyst. The resulting product can be purified using standard chromatographic techniques. The synthesis of [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester has been well-documented in the scientific literature and is considered to be a reliable and reproducible method.

Scientific Research Applications

[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester has been investigated for a wide range of scientific research applications. One of the most promising areas of research involves the use of [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester as a radical scavenger and antioxidant in biological systems. [2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester has been shown to be effective at protecting cells and tissues from oxidative damage, which can be caused by a variety of factors including exposure to radiation and environmental toxins.

properties

CAS RN

119142-63-1

Product Name

[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester

Molecular Formula

C31H45NO6

Molecular Weight

527.7 g/mol

IUPAC Name

methyl 2-[2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-4-hydroxyphenoxy]acetate

InChI

InChI=1S/C31H45NO6/c1-9-12-13-27(29(35)32-24-19-22(33)15-17-26(24)37-20-28(34)36-8)38-25-16-14-21(30(4,5)10-2)18-23(25)31(6,7)11-3/h14-19,27,33H,9-13,20H2,1-8H3,(H,32,35)

InChI Key

MKEUUGLSIVKPPR-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)NC1=C(C=CC(=C1)O)OCC(=O)OC)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC

Canonical SMILES

CCCCC(C(=O)NC1=C(C=CC(=C1)O)OCC(=O)OC)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC

synonyms

[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester

Origin of Product

United States

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